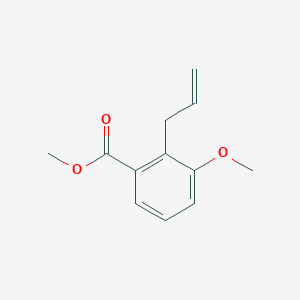

Methyl 2-allyl-3-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-methoxy-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3 |

InChI Key |

VFKOVOLHLPSUJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CC=C)C(=O)OC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Investigations of Methyl 2 Allyl 3 Methoxybenzoate Transformations

Mechanistic Pathways of Allylation Reactions

Allylation reactions are fundamental processes in organic synthesis for introducing the versatile allyl group into molecules. The specific transformations involving the allylic system of Methyl 2-allyl-3-methoxybenzoate can proceed through several mechanistic pathways, dictated by the reaction conditions and reagents.

Nucleophilic Addition Mechanisms in Allylic Systems

Allylic systems, such as the one present in this compound, are susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, including SN1, SN2, and SN2' pathways. The formation of a carbocation on a carbon in an allylic position results in an allylic cation, which is stabilized by charge delocalization across two carbons. quimicaorganica.org

In an SN1 reaction , a leaving group on the allylic carbon would first depart, forming a resonance-stabilized allylic carbocation. A nucleophile can then attack at either of the two carbons sharing the positive charge, potentially leading to a mixture of products. quimicaorganica.org For instance, if a derivative of this compound had a leaving group on the terminal carbon of the allyl chain, the resulting carbocation would be stabilized by the adjacent double bond.

The SN2 mechanism involves a direct, one-step displacement of a leaving group by a nucleophile. In allylic systems, this typically occurs with primary allylic substrates and strong nucleophiles. A more unique pathway for allylic systems is the SN2' reaction . Here, the nucleophile attacks the carbon-carbon double bond (the γ-carbon) instead of the carbon bearing the leaving group (the α-carbon). This attack occurs concurrently with the departure of the leaving group, resulting in a rearrangement of the double bond. quimicaorganica.org

Palladium-catalyzed allylic alkylation represents a powerful method for C-H functionalization. acs.org In these reactions, a π-allyl palladium intermediate is formed. Nucleophilic attack typically occurs at the less sterically hindered terminus of the π-allyl system, leading to high regioselectivity. acs.org This strategy allows for the allylation of various substrates through the in situ generation of carbanions that act as nucleophiles. nih.gov

Interactive Data Table: Comparison of Nucleophilic Substitution Mechanisms in Allylic Systems

| Mechanism | Substrate | Nucleophile | Intermediate | Key Feature |

| SN1 | Tertiary > Secondary | Weak | Allylic Carbocation | Resonance stabilization |

| SN2 | Primary > Secondary | Strong | None (Transition State) | Backside attack |

| SN2' | Tertiary or Secondary | Strong | None (Transition State) | Attack at C=C bond |

Hydrogen Atom Transfer (HAT) Processes in Allyl Ester Transformations

Hydrogen Atom Transfer (HAT) is a key mechanism for the functionalization of C-H bonds by generating alkyl radicals. nih.gov This process has become a powerful tool in modern synthesis, often facilitated by photoredox catalysis or electrochemistry. nih.gov In the context of an allyl ester like this compound, HAT could be employed to activate the allylic C-H bonds, which are weaker than typical sp3 C-H bonds.

The process involves a radical species (the HAT agent) abstracting a hydrogen atom from the substrate to form a more stable radical. rsc.org The resulting substrate radical can then undergo various transformations, such as addition to an alkene or oxidation. Recent advancements have focused on developing site-selective protocols by tuning the electronic properties of the C-H bonds or the choice of the HAT reagent. nih.gov

For example, a photocatalytic approach could generate a reactive radical that selectively abstracts an allylic hydrogen from the molecule. The resulting resonance-stabilized allyl radical could then be trapped by another reagent, leading to the formation of a new C-C or C-heteroatom bond at the allylic position. researchgate.net The transition state for HAT involves the development of a partial positive charge on the carbon atom, which can be stabilized by adjacent functional groups. nih.gov The direct C(sp2)–H activation of allenes via HAT has also been explored, showcasing the versatility of this approach. rsc.org

Role of Intramolecular Hydrogen Bonding in Reaction Kinetics

Hydrogen bonding can significantly influence the rates and mechanisms of chemical reactions. researchgate.net In molecules related to this compound, both intermolecular and intramolecular hydrogen bonds can play a role. While the target molecule itself lacks a hydrogen bond donor for classic intramolecular bonding, its functional groups (ester and ether) can act as hydrogen bond acceptors.

During a reaction, these groups can form hydrogen bonds with protic solvents, reagents, or catalysts. For instance, in an aqueous medium, hydrogen bonding between the carboxylic group of a benzoic acid derivative and water molecules can affect the energy barrier of a reaction. researchgate.netrsc.org The formation of intermolecular hydrogen bonds is highly dependent on the chemical environment and molecular concentration. mdpi.com Theoretical studies on benzoic acid derivatives have shown that intermolecular interactions, particularly dispersion and induction, are decisive factors in the strength of hydrogen bonds. nih.gov

The presence of such non-covalent interactions can stabilize or destabilize transition states, thereby altering the reaction kinetics. For example, a hydrogen bond to the carbonyl oxygen of the ester group could increase its electrophilicity, potentially accelerating a nucleophilic attack at the carbonyl carbon. The kinetics of reactions involving hydroxyl radicals with benzoic acid, for example, are dramatically altered by the formation of pre-reactive complexes stabilized by hydrogen bonding. researchgate.net

Mechanisms of Esterification and Transesterification Reactions

Acid-Catalyzed Esterification Mechanisms

The formation of the methyl ester in this compound is typically achieved through acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comblogspot.com

The mechanism proceeds through a series of equilibrium steps: masterorganicchemistry.comyoutube.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. blogspot.com

Nucleophilic Attack: A molecule of the alcohol (e.g., methanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). blogspot.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by the solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, a large excess of the alcohol is often used, and/or the water formed during the reaction is removed. masterorganicchemistry.comyoutube.com

Interactive Data Table: Steps in Acid-Catalyzed (Fischer) Esterification

| Step | Description | Intermediate |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated carbonyl group |

| 2 | Nucleophilic attack by the alcohol on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from the new alkoxy group to a hydroxyl group. | Protonated hydroxyl group |

| 4 | Elimination of water to reform the carbonyl group. | Protonated ester |

| 5 | Deprotonation to yield the final ester and regenerate the catalyst. | Ester |

Base-Promoted Ester Transformations

Esters can undergo transformations under basic conditions, most notably hydrolysis, a reaction known as saponification. libretexts.org This process is effectively irreversible because the final step involves an acid-base reaction.

The mechanism for base-promoted hydrolysis involves: libretexts.org

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.

Leaving Group Removal: The carbonyl double bond reforms, and the alkoxide ion (⁻OR) is eliminated as the leaving group.

Deprotonation: The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. This final, highly favorable acid-base step drives the reaction to completion.

Besides hydrolysis, esters can undergo transesterification in the presence of a base. In this reaction, an alkoxide (e.g., ethoxide) attacks the ester carbonyl, leading to the exchange of the original alcohol component. This is also an equilibrium process. Strong amide bases can also be used to promote other transformations of esters by forming enolates. nih.gov Furthermore, base-promoted allylation, using a base like potassium carbonate to deprotonate a carboxylic acid followed by reaction with an allyl halide, is a common method for forming allyl esters. mdpi.com

Metal-Catalyzed Reaction Mechanisms Relevant to Allylic and Methoxybenzoate Chemistry

The transformation of molecules like this compound is often facilitated by transition metal catalysts, which open up specific reaction pathways. The reactivity of both the allylic group and the methoxybenzoate moiety can be harnessed through various catalytic cycles.

Catalytic Cycles in Rhodium-Mediated Processes involving Benzoate (B1203000) Counterions

Rhodium catalysts are pivotal in a variety of organic transformations, and the presence of a benzoate counterion can significantly influence the catalytic cycle. While a specific cycle for this compound is not extensively documented, analogous rhodium-catalyzed reactions provide a clear mechanistic framework. For instance, in rhodium-catalyzed transfer hydroarylation, the reaction proceeds through a symmetric and reversible redox-neutral catalytic cycle. acs.orgnih.gov

A proposed catalytic cycle often begins with the precatalyst, which undergoes ligand exchange with a substrate to form the catalytically active species. nih.gov In reactions involving carboxylic acids, such as certain intramolecular annulations catalyzed by Rh(III), the process involves C-H activation. nih.gov

A generalized catalytic cycle in a rhodium-mediated process can be hypothesized as follows:

Activation of the Catalyst: The rhodium precatalyst is activated, often involving the dissociation of a ligand to create a vacant coordination site.

Coordination: The substrate, in this case a molecule containing an allylic and benzoate group, coordinates to the rhodium center.

Key Mechanistic Step: This can vary depending on the reaction. It could be an oxidative addition, migratory insertion, or in the case of transfer hydroarylation, a β-carbon elimination. acs.orgnih.gov

Product Formation: The transformed intermediate undergoes further steps to form the product.

Regeneration of the Catalyst: The product dissociates from the rhodium center, regenerating the active catalyst for the next cycle.

In many of these processes, the benzoate moiety can act as a directing group or a participating counterion, influencing the regioselectivity and stereoselectivity of the reaction.

Insights into Organometallic Intermediates in Allylic Substitution

Allylic substitution reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, when catalyzed by transition metals, proceed through characteristic organometallic intermediates. A key intermediate in many such reactions is the π-allyl metal complex. libretexts.orgrsc.org

The formation of this intermediate typically involves the coordination of the double bond of the allylic group to the metal center, followed by the departure of a leaving group. This results in a delocalized π-allyl system coordinated to the metal. The nucleophile can then attack this π-allyl complex, usually at one of the terminal carbons. libretexts.org

The nature of the metal, ligands, and nucleophile determines the outcome of the reaction. For example, copper-catalyzed asymmetric allylic substitution often involves the formation of an organocuprate species through transmetalation. nih.gov

Below is a table summarizing key intermediates in transition metal-catalyzed allylic substitutions:

| Metal Catalyst | Key Intermediate(s) | Typical Reaction |

| Palladium | π-Allylpalladium complex | Allylic amination and etherification |

| Copper | Organocuprate species, Cu-alkene π-complex | Asymmetric allylic alkylation |

| Iridium | Chiral iridium phosphoramidite complex | Allylic amination of carbonates |

| Nickel | Allyl-Ni(II) species | Coupling with aldehydes |

These intermediates have been studied through various methods, including spectroscopic techniques and computational modeling, to understand their structure and reactivity, which in turn aids in the design of more efficient and selective catalysts.

Dehydroformylation Mechanisms

Dehydroformylation is the reverse reaction of hydroformylation and involves the conversion of an aldehyde to an alkene, carbon monoxide, and hydrogen gas. rsc.org This transformation is significant as it offers a way to decarbonylate organic molecules. While the direct dehydroformylation of a substrate like this compound would be complex, understanding the general mechanism is relevant to its potential transformations.

The mechanism of dehydroformylation is closely related to that of hydroformylation. The well-established Heck and Breslow mechanism for cobalt-catalyzed hydroformylation provides a blueprint. nih.govlibretexts.org The key steps in a dehydroformylation catalytic cycle are essentially the reverse:

Oxidative Addition: The C-H bond of the aldehyde adds to the metal center.

β-Hydride Elimination: A hydrogen atom from the carbon beta to the metal is eliminated, forming a metal-hydride and coordinating the alkene.

Reductive Elimination: The alkene and other products are eliminated, regenerating the catalyst.

Computational studies have been employed to explore these mechanisms in detail, including potential side reactions. nih.govresearchgate.net More recent research has also focused on developing milder dehydroformylation methods using base-metal catalysts, drawing inspiration from biological processes. rsc.org

Kinetic Analysis of this compound Reactions

Understanding the kinetics of a reaction is crucial for optimizing reaction conditions and elucidating the reaction mechanism. This involves determining the reaction order, rate constants, and the influence of various parameters on the reaction rate.

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentrations of the reactants. The reaction order with respect to a particular reactant is the exponent of its concentration term in the rate law. libretexts.org

A common method for determining reaction orders is the method of initial rates . youtube.com This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping others constant, its reaction order can be determined. libretexts.org

For a hypothetical reaction involving this compound (A) and a catalyst (C):

Rate = k[A]m[C]n

Where:

k is the rate constant

m is the reaction order with respect to A

n is the reaction order with respect to C

The following table illustrates how experimental data can be used to determine reaction orders:

| Experiment | Initial [A] (M) | Initial [C] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10-4 |

| 2 | 0.2 | 0.01 | 2.0 x 10-4 |

| 3 | 0.1 | 0.02 | 4.0 x 10-4 |

From this data, one can deduce the reaction orders and then calculate the rate constant, k. youtube.com Recent advancements have led to methods like Continuous Addition Kinetic Elucidation (CAKE), which can determine catalyst and reactant orders, rate constants, and even catalyst poisoning from a single experiment. rsc.org

Spectroscopic Monitoring for In Situ Kinetic Data Acquisition

To obtain accurate kinetic data, it is often necessary to monitor the reaction as it happens, a practice known as in situ monitoring. researchgate.netmdpi.com Spectroscopic techniques are particularly powerful for this purpose as they are non-invasive and can provide real-time information about the concentrations of reactants, products, and even transient intermediates. youtube.comacs.org

Commonly used techniques include:

Infrared (IR) Spectroscopy: Particularly useful for monitoring reactions involving functional groups with strong IR absorptions, such as carbonyls. Both Attenuated Total Reflection (ATR) and transmission IR can be used to track the disappearance of reactants and the appearance of products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the concentrations of different species in the reaction mixture over time.

Raman Spectroscopy: Complementary to IR, Raman is particularly useful for monitoring reactions in aqueous media and for studying symmetric vibrations.

These in situ methods allow for the collection of a large number of data points throughout the course of a reaction, leading to more reliable kinetic models. spectroscopyonline.com This approach, often termed "operando" spectroscopy when combined with simultaneous measurement of catalytic activity, is invaluable for understanding the relationship between the catalyst structure and its performance under actual reaction conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of Methyl 2-allyl-3-methoxybenzoate. This allows for the calculation of its elemental formula with high precision, confirming the number of carbon, hydrogen, and oxygen atoms. The expected fragmentation pattern in the mass spectrum would involve the loss of characteristic fragments, such as the methoxy (B1213986) group, the methyl ester group, and parts of the allyl chain, providing further corroboration of the proposed structure.

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| [M - C₃H₅]⁺ | Loss of allyl radical |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the verification of the purity and identity of this compound. In this technique, the compound is volatilized and passed through a capillary column (the GC phase), where it is separated from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern and a precise mass-to-charge ratio (m/z) for the molecular ion, which confirms the compound's molecular weight. For this compound (C12H14O3), the expected molecular weight is 206.24 g/mol . The presence of a molecular ion peak [M]+ at m/z = 206 would be a primary indicator of the compound's identity. The purity is assessed by the symmetry of the GC peak and the absence of other significant peaks in the chromatogram. jmchemsci.com While specific retention data for this exact compound is not publicly available, analysis of similar compounds like methyl esters of other benzoic acids demonstrates excellent separation and peak shape on standard GC columns like the TG-5MS. gcms.cz

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Fragment | Description | Predicted m/z |

| [C12H14O3]+• | Molecular Ion | 206 |

| [C11H11O3]+ | Loss of methyl radical (-CH3) | 191 |

| [C9H7O3]+ | Loss of allyl radical (-C3H5) | 163 |

| [C11H13O2]+ | Loss of methoxy radical (-OCH3) | 177 |

| [C8H7O2]+ | Benzoyl cation derivative | 135 |

| [C7H7O]+ | Tropylium-like ion from rearrangement | 107 |

| [C3H5]+ | Allyl cation | 41 |

Fragmentation Patterns of Allyl Benzoate (B1203000) Esters

The fragmentation of esters in a mass spectrometer is a well-understood process that provides significant structural information. libretexts.org For aromatic esters like this compound, several characteristic fragmentation pathways are expected. youtube.com

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A primary alpha-cleavage event would be the loss of the methoxy group (-OCH3) to yield an acylium ion at m/z 177. Another possibility is the loss of the methyl ester group.

Loss of the Allyl Group: A significant fragmentation pathway is the cleavage of the bond between the aromatic ring and the allyl substituent. This results in the loss of an allyl radical (•C3H5), leading to a stable ion at m/z 165.

McLafferty Rearrangement: While classic McLafferty rearrangement requires a gamma-hydrogen on the alkyl portion of the ester, which is absent here, rearrangements involving the allyl group are possible. More complex rearrangements can occur, often leading to the formation of a tropylium-like cation. youtube.com

Cleavage of the Ester: The bond between the carbonyl carbon and the ester oxygen can cleave, leading to the formation of a benzoyl-type cation. youtube.com In this case, the fragment [M - OCH3]+ at m/z 175 is prominent. The subsequent loss of carbon monoxide (CO) from this ion would produce a fragment at m/z 147.

The fragmentation pattern is a composite of these processes, with the relative abundance of each fragment ion (the height of the peaks) providing clues to the stability of the ions formed. chemguide.co.uk

Vibrational Spectroscopy (IR and Raman)

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its ester, aromatic, and allylic functionalities.

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum. For an α,β-unsaturated ester like this, the C=O stretch is expected in the range of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: the C(=O)-O stretch and the O-CH3 stretch. These typically appear as strong bands in the 1300-1000 cm⁻¹ region of the IR spectrum. orgchemboulder.com

Aromatic Ring Vibrations: The benzene (B151609) ring shows characteristic C-C in-ring stretching vibrations, typically appearing as peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. libretexts.org

Allyl Group Vibrations: The allyl group has several characteristic vibrations. The C=C double bond stretch appears around 1645 cm⁻¹ in both IR and Raman spectra. The =C-H stretching vibration is found just above 3000 cm⁻¹, while the =C-H bending vibrations (out-of-plane) are typically in the 1000-650 cm⁻¹ range. libretexts.org Raman spectroscopy is particularly effective for identifying the C=C stretching mode. doi.org

Methoxy Group Vibrations: The C-H stretching of the methoxy group's methyl is expected around 2950 cm⁻¹ and 2850 cm⁻¹. docbrown.info

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C=O (Ester) | Stretch | 1715 - 1730 | Strong (IR) |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong (IR) |

| C=C (Aromatic) | In-ring Stretch | 1585 - 1600, 1400-1500 | Medium-Weak |

| =C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Allyl) | Stretch | ~1645 | Medium (IR), Strong (Raman) |

| =C-H (Allyl) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium |

Insights into Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy can offer valuable insights into the three-dimensional structure and non-covalent interactions of the molecule. scholarsresearchlibrary.com The steric hindrance between the adjacent allyl and methoxy groups on the benzene ring may force the ester group out of the plane of the ring to minimize repulsion. This conformational preference would influence the conjugation between the carbonyl group and the aromatic π-system, which in turn would affect the exact frequency of the C=O stretching vibration.

Furthermore, the environment of the molecule, such as the polarity of the solvent, can influence vibrational frequencies. In polar solvents, intermolecular dipole-dipole interactions can lead to shifts in the C=O band position. Studies on other esters have shown that such shifts can be correlated with electrostatic fields, providing a sensitive probe of the molecule's local environment. nih.gov

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

Chromophoric Analysis of Aromatic and Allylic Moieties

This compound contains two primary chromophores: the substituted benzene ring and the allylic C=C double bond.

Aromatic Chromophore: The benzene ring is a strong chromophore, exhibiting intense π → π* transitions. In substituted benzenes, the positions and intensities of these absorption bands are modified by the substituents. Both the methoxy (-OCH3) and allyl (-CH2CH=CH2) groups are considered auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). The spectrum is expected to show a strong absorption band, likely below 250 nm, and a weaker, more structured band between 250-290 nm, characteristic of substituted aromatic systems. nist.gov

Solvent Effects on Electronic Transitions

The study of solvent effects on the electronic absorption spectra of molecules, a phenomenon known as solvatochromism, provides valuable insights into the nature of electronic transitions and the interactions between a solute and its surrounding solvent molecules. researchgate.netwikipedia.orgnih.gov For this compound, the ultraviolet-visible (UV-Vis) absorption spectrum is primarily governed by π-π* transitions within the benzene ring. The position, intensity, and shape of these absorption bands are sensitive to the polarity of the solvent. bau.edu.lbresearchgate.netresearchgate.net

The electronic transitions of aromatic esters like this compound are influenced by the electronic distribution in both the ground and excited states. The presence of the methoxy (-OCH₃) and allyl (-CH₂CH=CH₂) groups, along with the methyl ester (-COOCH₃) group on the benzene ring, affects the energy levels of the π orbitals. When the molecule absorbs a photon of appropriate energy, an electron is promoted from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO).

The polarity of the solvent can differentially stabilize the ground and excited states of the molecule. wikipedia.org In the case of π-π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will lead to a more significant stabilization of the excited state compared to the ground state. This differential stabilization reduces the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to longer wavelengths. This phenomenon is referred to as a bathochromic or red shift. wikipedia.org

To illustrate the solvent effects on the electronic transitions of this compound, a systematic study would involve recording its UV-Vis spectrum in a series of solvents with varying polarities. The expected trend would be a bathochromic shift with increasing solvent polarity.

Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

The following table presents hypothetical data to demonstrate the expected solvatochromic behavior of this compound. These values are illustrative and based on the general principles of solvatochromism for substituted aromatic compounds.

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| n-Hexane | 1.88 | 275 | 1,800 | π-π |

| Diethyl Ether | 4.34 | 278 | 1,950 | π-π |

| Chloroform | 4.81 | 280 | 2,100 | π-π |

| Ethanol (B145695) | 24.55 | 284 | 2,300 | π-π |

| Acetonitrile | 37.5 | 286 | 2,450 | π-π |

| Water | 80.1 | 288 | 2,600 | π-π |

The data in the table illustrates a progressive red shift in the λmax as the solvent polarity increases, moving from the nonpolar n-hexane to the highly polar water. This trend is consistent with the stabilization of the more polar π* excited state by polar solvents. researchgate.net The increase in molar absorptivity (hyperchromic effect) with solvent polarity can also be observed, which is often associated with enhanced transition probabilities due to solute-solvent interactions.

In addition to the primary π-π* transition, the presence of the carbonyl group in the ester function could potentially lead to a weak n-π* transition at longer wavelengths. However, this transition is often obscured by the much stronger π-π* bands in aromatic systems. The n-π* transition would be expected to exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons on the oxygen atom of the carbonyl group are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n-π* transition. bau.edu.lb

The comprehensive analysis of solvent effects on the electronic spectra of this compound would therefore not only confirm the nature of the electronic transitions but also provide a deeper understanding of the electronic structure and intermolecular interactions of this compound. rsc.org

Chemical Transformations and Reactivity of Methyl 2 Allyl 3 Methoxybenzoate

Reactions of the Allyl Moiety

The allyl group, a three-carbon unit with a double bond, is a versatile functional group that undergoes a variety of chemical transformations. These reactions are central to modifying the structure of Methyl 2-allyl-3-methoxybenzoate, enabling the introduction of new functional groups and the construction of cyclic systems.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene bonds. mdpi.com In the context of a molecule like this compound, if another alkene functionality were present in the molecule, intramolecular ring-closing metathesis (RCM) could be employed to synthesize cyclic structures. This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their tolerance to a wide range of functional groups, including esters and ethers. nih.govharvard.edu

The mechanism of RCM proceeds through a series of cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate. harvard.edu For a hypothetical derivative of this compound containing a second alkenyl chain, RCM would lead to the formation of a new ring system fused to the benzene (B151609) ring, with the expulsion of a small olefin like ethylene. The efficiency and stereoselectivity of the reaction would depend on the nature of the catalyst, the length and substitution of the alkenyl chains, and the reaction conditions.

Table 1: Representative Ruthenium Catalysts for Olefin Metathesis

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs' Catalyst, 1st Gen | Good activity, tolerant to many functional groups. |

| Second Generation | Grubbs' Catalyst, 2nd Gen | Higher activity and broader substrate scope. |

This table presents generally used catalysts for olefin metathesis and not a specific study on this compound.

Hydrofunctionalization Reactions (e.g., Hydroformylation, Hydroacylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond of the allyl moiety.

Hydroformylation , also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom to the alkene. This reaction is typically catalyzed by rhodium or cobalt complexes and results in the formation of aldehydes. The hydroformylation of the allyl group in this compound would be expected to yield a mixture of two regioisomeric aldehydes, with the selectivity depending on the catalyst, ligands, and reaction conditions.

Hydroacylation is the addition of an aldehyde C-H bond across an alkene. Intramolecular hydroacylation of a suitable derivative could lead to the formation of a cyclic ketone. Intermolecular hydroacylation is also possible, providing a route to ketones with more complex structures. These reactions are often catalyzed by rhodium or ruthenium complexes.

Oxidative Transformations of the Allylic Double Bond

The double bond of the allyl group is susceptible to various oxidative transformations, leading to the formation of a range of oxygenated derivatives.

One common transformation is dihydroxylation , which converts the alkene into a vicinal diol (two adjacent hydroxyl groups). This can be achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The stereochemistry of the resulting diol can often be controlled by the choice of reagents and ligands.

Another important oxidative reaction is oxidative cleavage , where the double bond is completely broken to form carbonyl compounds. Ozonolysis (O₃), followed by a reductive or oxidative workup, is a classic method for this transformation. Depending on the workup conditions, aldehydes, ketones, or carboxylic acids can be obtained. For this compound, oxidative cleavage of the allyl group would lead to an aldehyde or carboxylic acid derivative at the 2-position of the benzene ring.

Addition Reactions to the Allylic System

The double bond of the allyl group can undergo various addition reactions. Halogenation , the addition of halogens like bromine (Br₂) or chlorine (Cl₂), would proceed to form a dihalo-substituted propyl chain. The regioselectivity of the addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of a secondary halide. However, in the presence of peroxides, anti-Markovnikov addition can occur via a free-radical mechanism.

Reactions of the Ester Group

The methyl ester group in this compound is a key site for transformations, allowing for the modification of the carboxyl functionality.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and is driven to completion by using a large excess of water.

Transesterification is the process of exchanging the methyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-allyl-3-methoxybenzoate and methanol (B129727). This reaction is reversible and is often driven forward by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Table 2: Summary of Potential Reactions of this compound

| Moiety | Reaction Type | Potential Product(s) |

|---|---|---|

| Allyl | Ring-Closing Metathesis (on a diene derivative) | Cyclic ether or carbocycle |

| Allyl | Hydroformylation | Branched and linear aldehydes |

| Allyl | Dihydroxylation | Vicinal diol |

| Allyl | Oxidative Cleavage (Ozonolysis, reductive workup) | Aldehyde |

| Allyl | Halogenation (e.g., with Br₂) | Dibrominated propyl chain |

| Ester | Hydrolysis (saponification) | 2-allyl-3-methoxybenzoic acid |

This table outlines potential reactions based on the functional groups present and does not represent experimentally confirmed transformations of this compound from the searched literature.

Reductions to Alcohol Derivatives

The ester functionality of this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents that are capable of reducing carboxylic acid derivatives.

Detailed Research Findings:

A standard and highly effective reagent for the reduction of esters to primary alcohols is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com While specific literature detailing the reduction of this compound is not prevalent, the reaction is expected to proceed smoothly based on well-established reactivity principles for similar substrates. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group and a subsequent second hydride addition to the intermediate aldehyde. This process ultimately yields (2-allyl-3-methoxyphenyl)methanol.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Table 1: Representative Conditions for the Reduction of a Methyl Ester to a Primary Alcohol

| Reagent | Solvent | Temperature | Reaction Time | Product | Typical Yield |

| LiAlH₄ | Diethyl Ether | 0 °C to reflux | 1-15 h | (2-allyl-3-methoxyphenyl)methanol | >90% |

This table presents typical conditions for the reduction of methyl esters to primary alcohols using LiAlH₄, based on general literature knowledge. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions

The ester group in this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where the methoxy (B1213986) group (-OCH₃) is replaced by a nucleophile. jcsp.org.pk This reaction proceeds through a characteristic tetrahedral intermediate. orgsyn.org The reactivity of the ester is such that it can be converted into other carboxylic acid derivatives, such as carboxylic acids, amides, and other esters.

Detailed Research Findings:

Hydrolysis (Saponification): Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester undergoes hydrolysis to form the corresponding carboxylate salt. orgsyn.org Subsequent acidification of the reaction mixture yields 2-allyl-3-methoxybenzoic acid. This process, known as saponification, is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. orgsyn.org Kinetic studies on the alkaline hydrolysis of related methoxy-substituted methyl benzoates have shown that the reaction follows a stepwise mechanism involving a tetrahedral intermediate. jcsp.org.pkresearchgate.net

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. These reactions often require heating to proceed at a reasonable rate, as amides are generally more stable and less reactive than esters. chemspider.com

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 2-allyl-3-methoxybenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | This compound |

| Aminolysis | R'R''NH, heat | N,N-R'R''-2-allyl-3-methoxybenzamide |

This table illustrates the expected products from common nucleophilic acyl substitution reactions on this compound.

Conversion to Thioesters and Other Carboxylic Acid Derivatives

Beyond the common transformations, the ester group can also be converted into less common but synthetically valuable derivatives like thioesters.

Detailed Research Findings:

A modern and efficient method for the synthesis of thioesters from methyl esters involves the use of a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), and a thiol (R'SH). acs.org This method generates a magnesium thiolate in situ, which then acts as the nucleophile in an acyl substitution reaction. This approach has been shown to be effective for a wide range of aromatic and aliphatic methyl esters, suggesting it would be applicable to this compound to produce the corresponding S-alkyl or S-aryl thiobenzoate. The reaction proceeds under mild conditions with high functional group tolerance. acs.org

Table 3: Illustrative Thioester Synthesis

| Reagent 1 | Reagent 2 | Solvent | Product | Typical Yield |

| R'SH | iPrMgCl | THF | S-R'-2-allyl-3-methoxybenzothioate | High |

This table outlines a representative procedure for the conversion of a methyl ester to a thioester based on modern synthetic methods. acs.org

Reactions of the Methoxy Group

Demethylation Reactions

The methoxy group on the aromatic ring is an ether linkage that can be cleaved to reveal a phenolic hydroxyl group. This transformation is important for modifying the electronic properties of the molecule or for accessing derivatives like Methyl 2-allyl-3-hydroxybenzoate.

Detailed Research Findings:

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, though it often requires harsh conditions. chem-station.com

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the demethylation of aryl methyl ethers. chem-station.comcommonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack by the bromide ion on the methyl group. chem-station.comnih.gov The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature) to control its high reactivity. orgsyn.orgchem-station.com Subsequent aqueous workup hydrolyzes the boron intermediate to yield the phenol, in this case, Methyl 2-allyl-3-hydroxybenzoate.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) can also be used, but typically require high temperatures for the reaction to proceed. commonorganicchemistry.com

Thiolates: Strong nucleophiles, such as sodium thiomethoxide (NaSMe), can effect demethylation via an Sₙ2 mechanism on the methyl group, particularly in polar aprotic solvents like DMF at elevated temperatures. researchgate.net

Table 4: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature | Key Features |

| BBr₃ | Dichloromethane | -78 °C to r.t. | High reactivity, mild conditions. orgsyn.orgchem-station.comnih.gov |

| HBr (47%) | Acetic Acid or neat | Reflux | Strong acid, high temperature. commonorganicchemistry.com |

| Thiolates (e.g., NaSMe) | DMF | Reflux | Strong nucleophile, high temperature. researchgate.net |

Reactions involving the Aromatic Ring Substituent Effects

The methoxy group, along with the other substituents, plays a crucial role in the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring via resonance. chem-station.combldpharm.com

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The benzene ring of this compound is the site for electrophilic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents. Nucleophilic aromatic substitution is less common and requires specific conditions.

Detailed Research Findings:

Electrophilic Aromatic Substitution (EAS): The outcome of EAS on this molecule is determined by the cumulative directing effects of the three substituents.

-OCH₃ (Methoxy): Strongly activating and ortho, para-directing. bldpharm.com

-CH₂CH=CH₂ (Allyl): Activating and ortho, para-directing. bldpharm.com

-COOCH₃ (Methyl Ester): Deactivating and meta-directing. rsc.org

The two activating groups (methoxy and allyl) will dominate the directing effects over the deactivating ester group. bldpharm.com The methoxy group is generally a stronger activator than the allyl group. Therefore, electrophilic attack is most likely to occur at positions that are ortho or para to the methoxy group and not sterically hindered. The positions ortho to the methoxy group are C4 and C2 (already substituted). The position para to the methoxy group is C6. The positions ortho to the allyl group are C1 (substituted) and C3 (substituted). The position para to the allyl group is C5.

Considering these effects, the most likely positions for electrophilic attack are C6 and C4, and to a lesser extent C5. For example, in a reaction like nitration (using HNO₃/H₂SO₄), one would expect the formation of a mixture of nitro-isomers, with substitution occurring at the most activated and accessible positions. rsc.orgaiinmr.com Similarly, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would follow the same regiochemical principles. masterorganicchemistry.comlibretexts.org Research on the nitration and bromination of the related compound 2-allylphenol (B1664045) shows selective substitution at the position para to the hydroxyl group. nih.gov

Nucleophilic Aromatic Substitution (NAS): This type of reaction is generally difficult on electron-rich benzene rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions. researchgate.net For this compound, which is substituted with electron-donating groups, standard nucleophilic aromatic substitution is not a feasible pathway.

Table 5: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | 3 | Activating | Ortho, Para (to C2, C4, C6) |

| -CH₂CH=CH₂ | 2 | Activating | Ortho, Para (to C1, C3, C5) |

| -COOCH₃ | 1 | Deactivating | Meta (to C3, C5) |

Influence of Substituents on Aromatic Reactivity

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) at position 3 is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The allyl group (-CH₂CH=CH₂) at position 2 is a weak activating group and is also considered an ortho-, para-director. The methyl carboxylate group (-COOCH₃) at position 1 is a deactivating group and a meta-director because of its electron-withdrawing nature.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ | Methyl 2-allyl-3-methoxy-6-nitrobenzoate | Methyl 2-allyl-3-methoxy-4-nitrobenzoate |

| Br₂/FeBr₃ | Methyl 6-bromo-2-allyl-3-methoxybenzoate | Methyl 4-bromo-2-allyl-3-methoxybenzoate |

| SO₃/H₂SO₄ | Methyl 2-allyl-3-methoxy-6-sulfobenzoate | Methyl 2-allyl-3-methoxy-4-sulfobenzoate |

| RCOCl/AlCl₃ | Methyl 6-acyl-2-allyl-3-methoxybenzoate | Methyl 4-acyl-2-allyl-3-methoxybenzoate |

Functional Group Interconversions on the Benzoate (B1203000) Scaffold

The functional groups of this compound can undergo various interconversions, providing pathways to a range of derivatives.

Reactions of the Allyl Group:

The double bond in the allyl group is susceptible to a variety of addition and oxidation reactions.

Oxidation: The allylic C-H bonds are prone to oxidation. organic-chemistry.org Furthermore, the double bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis) to yield an aldehyde, which can be further oxidized to a carboxylic acid.

Claisen Rearrangement: While not a direct interconversion of the allyl group itself, if the molecule were an allyl ether (formed, for instance, by reduction of the ester to an alcohol followed by etherification), it could undergo a Claisen rearrangement. This is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that would lead to the migration of the allyl group to the ortho position. libretexts.orgucalgary.camasterorganicchemistry.comlibretexts.org In the case of an ortho-substituted allyl phenyl ether, the rearrangement may proceed to the para position. organic-chemistry.org

Reactions of the Methoxy Group:

The methoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions.

Ether Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the methyl-oxygen bond to yield a phenol. chemicalbook.comfiveable.mechemsynthesis.com

Reactions of the Methyl Ester Group:

The ester group can be readily converted into other functional groups.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Reaction with amines can convert the ester into an amide.

Table 2: Potential Functional Group Interconversions of this compound

| Functional Group | Reagent(s) | Product Functional Group |

| Allyl (C=C) | 1. O₃; 2. Zn/H₂O | Aldehyde |

| Allyl (C=C) | KMnO₄ (hot, conc.) | Carboxylic Acid |

| Methoxy (-OCH₃) | HI or HBr (conc.) | Phenol (-OH) |

| Methyl Ester (-COOCH₃) | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Methyl Ester (-COOCH₃) | 1. LiAlH₄; 2. H₂O | Primary Alcohol (-CH₂OH) |

| Methyl Ester (-COOCH₃) | RNH₂ | Amide (-CONHR) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict molecular behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost.

Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be found. DFT methods, such as the widely used B3LYP functional, systematically adjust the positions of the atoms to find the geometry with the lowest possible energy on the potential energy surface. For Methyl 2-allyl-3-methoxybenzoate, this process would determine the precise bond lengths, bond angles, and dihedral angles, including the orientation of the allyl, methoxy (B1213986), and methyl ester groups relative to the benzene (B151609) ring.

Energy Calculations: Once the optimized geometry is found, its electronic energy can be calculated with high accuracy. DFT is also used to calculate the energies of other relevant structures, such as transition states and products. The difference in energy between reactants and products determines the thermodynamics of a reaction, while the energy difference between the reactant and the transition state determines the activation energy and, therefore, the reaction rate. In studies of similar molecules, like allyl aryl ethers undergoing Claisen rearrangement, DFT calculations have been instrumental in determining these energy profiles. uchile.clacs.org

Table 1: Illustrative DFT-Calculated Activation Energies for Claisen Rearrangement in Analogous Systems This table presents data from related compounds to illustrate typical energy values obtained through DFT calculations.

| Reactant | DFT Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Allyl Vinyl Ether | B3LYP | 6-31G* | 28.9 |

| Allyl Phenyl Ether | B3LYP | 6-311G** | 31.9 |

Source: Data compiled from various computational chemistry studies on Claisen rearrangements. uchile.clacs.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. rsc.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic and most easily donated electrons. It is associated with the molecule acting as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest-energy location that can accept electrons. It is associated with the molecule acting as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. scm.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. scm.com

For this compound, the HOMO is expected to have significant electron density on the allyl group's C=C double bond and the electron-rich aromatic ring. The LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring. In a potential intramolecular reaction, such as a Claisen rearrangement, the interaction between the HOMO (centered on the allyl group) and the LUMO (on the aromatic ring) would govern the reaction mechanism. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scm.com

MEP maps use a color scale to denote potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these would be the oxygen atoms of the ester and methoxy groups, as well as the π-system of the allyl group and benzene ring. rsc.org

Blue/Green: Regions of positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These would be primarily located around the hydrogen atoms and the carbonyl carbon of the ester group. rsc.org

An MEP analysis for this molecule would clearly identify the nucleophilic character of the terminal carbon of the allyl group and the ortho/para positions of the benzene ring, predicting them as likely sites for reaction with electrophiles. cardiff.ac.uk

Mechanistic Pathway Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is to map out the entire pathway of a chemical reaction, identifying the key transition states and intermediates.

A transition state (TS) is a specific molecular configuration along a reaction coordinate that represents the highest energy point on the pathway from reactant to product. It is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier. Computationally, a transition state is characterized as a saddle point on the potential energy surface, having zero gradients and exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For this compound, a plausible thermal reaction is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. libretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org Computational modeling can precisely locate the geometry of this chair-like transition state. acs.org The calculated energy of this TS, relative to the ground state of the reactant, provides the activation energy (Ea). Studies on the parent allyl phenyl ether have successfully used DFT methods to calculate this barrier, finding it to be around 30-40 kcal/mol, which aligns with the high temperatures required experimentally. uchile.clrsc.org

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. scm.comnumberanalytics.com The IRC is the minimum energy path on the potential energy surface leading downhill from the transition state in both forward and backward directions. scm.comq-chem.com

By tracing this path, an IRC calculation verifies the reaction mechanism. For the potential Claisen rearrangement of this compound, the IRC calculation would start at the optimized transition state geometry. Following the path in the forward direction would lead to the dienone intermediate, while following it in the backward direction would lead back to the starting material, this compound. numberanalytics.com This confirms the entire reaction pathway and ensures that the identified transition state is indeed the correct one for the studied transformation. numberanalytics.com

Advanced Bonding Analysis

Advanced bonding analysis provides a deeper understanding of the electronic structure and interactions within a molecule, going beyond simple Lewis structures. These computational methods offer insights into electron delocalization, non-covalent interactions, and the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. researchgate.net This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, which involves the transfer of electron density from an occupied (donor) Lewis-type orbital to an unoccupied (acceptor) non-Lewis-type orbital. nih.gov The extent of this delocalization is evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction. nih.gov

While specific NBO analysis data for this compound is not available in the published literature, studies on related compounds like methyl benzoate (B1203000) can provide insight into the expected electronic interactions. researchgate.netnih.gov In a molecule like this compound, significant delocalization effects are anticipated. For instance, the lone pairs on the methoxy and ester oxygen atoms can donate electron density to the antibonding π* orbitals of the benzene ring. Similarly, interactions between the π orbitals of the allyl group and the aromatic system can be expected.

The stability of a molecule is enhanced by these hyperconjugative interactions. orientjchem.org In a typical NBO analysis, the interactions are tabulated, showing the donor orbital, the acceptor orbital, and the corresponding stabilization energy. For example, in a substituted benzoate, a significant interaction would be the donation from an oxygen lone pair (LP(O)) to an adjacent C-C antibonding orbital (π*(C-C)) within the ring.

Table 1: Illustrative NBO Analysis for a Substituted Benzoate System

This interactive table illustrates the type of data generated in an NBO analysis. The values are representative and not specific to this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | π* (C1-C2) | 15.8 |

| LP (O1) | π* (C3-C4) | 1.2 |

| LP (O2) | σ* (C1-O1) | 20.5 |

| π (C3-C4) | π* (C5-C6) | 18.2 |

| π (C5-C6) | π* (C1-C2) | 22.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis for a molecule with similar functional groups.

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG-NCI)

Topological analysis of the electron density provides a powerful way to visualize and characterize chemical bonding and non-covalent interactions (NCI). gla.ac.uknih.gov Methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) map the probability of finding an electron pair, thus providing a clear picture of core electrons, covalent bonds, and lone pairs. canterbury.ac.uk

The Electron Localization Function (ELF) partitions the molecular space into basins of attractors that correspond to chemical concepts like atomic cores, bonds, and lone pairs. canterbury.ac.uk This allows for a detailed understanding of the electronic structure and the nature of chemical bonds. wikipedia.org

The Reduced Density Gradient (RDG) is another tool used to identify and visualize non-covalent interactions. jussieu.fr By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds), repulsive (steric clashes), and weak (van der Waals) interactions. researchgate.netnih.gov These interactions are then visualized as surfaces in 3D space, color-coded to indicate their nature. researchgate.net

For this compound, an RDG-NCI analysis would likely reveal van der Waals interactions between the allyl chain and the aromatic ring, as well as potential weak hydrogen bonds involving the methoxy and ester groups. The analysis provides a visual representation of the regions in the molecule where these non-covalent forces are significant.

Table 2: Types of Non-Covalent Interactions and Their RDG-NCI Signatures

This table explains the interpretation of RDG-NCI plots.

| Interaction Type | sign(λ₂)ρ Value | Isosurface Color |

| Strong Attractive (e.g., Hydrogen Bond) | Large and Negative | Blue |

| Weak Attractive (e.g., van der Waals) | Near Zero | Green |

| Strong Repulsive (e.g., Steric Clash) | Large and Positive | Red |

Note: This table provides a general guide to interpreting RDG-NCI plots.

Conformation Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The relative stability of these conformers is determined by factors such as steric hindrance, torsional strain, and intramolecular interactions. libretexts.org

For this compound, the conformational flexibility arises primarily from the rotation around the C-C single bonds of the allyl group and the C-O bond of the methoxy group. The orientation of the allyl group relative to the plane of the benzene ring is of particular interest. Studies on the related molecule, allylbenzene, have identified two main conformers: an eclipsed form where the allyl group is perpendicular to the ring, and another isomer resulting from rotation around the Cα-Cβ bond. aip.org The relative energies of these conformers determine the most stable structure of the molecule.

Computational chemistry can predict the geometries and relative energies of these conformers, thus identifying the most probable shapes the molecule will adopt. This is crucial for understanding its reactivity and interactions with other molecules. For this compound, the presence of the methoxy group adds another layer of complexity to the conformational landscape, potentially influencing the preferred orientation of the allyl group through steric or electronic effects.

Stereochemical prediction would be relevant if the molecule contained chiral centers. While this compound itself is not chiral, related reactions or derivatives could introduce chirality. In such cases, computational methods can be used to predict the stereochemical outcome of reactions, for example, by calculating the energies of diastereomeric transition states.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The synthesis of naturally occurring compounds often requires starting materials with specific functionalities that can be elaborated into more complex structures. Methyl 2-allyl-3-methoxybenzoate serves this purpose effectively.

While specific total syntheses employing this compound are not extensively detailed in the provided search results, the utility of similar benzoate (B1203000) derivatives is well-established. For instance, benzoate derivatives are recognized for their role in the synthesis of complex molecules with potential therapeutic applications, such as those for neurodegenerative diseases. google.com The presence of the allyl and methoxy (B1213986) groups allows for a range of synthetic manipulations, including but not limited to, cyclization reactions, cross-coupling reactions, and functional group interconversions, which are fundamental to total synthesis. The related compound, methyl 2-methoxybenzoate (B1232891), has been utilized in the synthesis of complex organic molecules like vibralactone. sigmaaldrich.com

Benzofurans are a class of heterocyclic compounds found in many natural products and synthetic compounds with significant biological activity. researchgate.net this compound is a suitable precursor for the synthesis of benzofuran (B130515) derivatives. The allyl group can be isomerized to a propenyl group, which can then undergo oxidative cyclization to form the furan (B31954) ring. The methoxy group on the benzene (B151609) ring can influence the electronic properties and reactivity of the aromatic system, as well as the biological activity of the final benzofuran product. nih.gov Research has shown that various substituted benzofurans can be synthesized from precursors containing phenolic hydroxyl groups and adjacent functionalities that can be transformed into the furan ring. researchgate.net The synthesis of methoxy-substituted 2-benzoyl-1-benzofuran derivatives, for example, has been accomplished through reactions like the Rap-Stoermer condensation. nih.gov

Table 1: Synthetic Utility of this compound Derivatives

| Precursor Class | Target Molecule Class | Key Transformation |

| Allyl-substituted benzoates | Benzofuran derivatives | Isomerization and oxidative cyclization |

| Methoxy-substituted benzoates | Biologically active molecules | Functional group manipulation |

Ligand and Catalyst Design

The benzoate moiety and its derivatives play a crucial role in coordination chemistry and catalysis, serving as ligands or influencing the properties of catalytic systems.

In catalysis, particularly in transition metal-catalyzed reactions, the counterion can significantly impact the reactivity and selectivity of the catalyst. acs.org Benzoate derivatives can act as counterions, influencing the steric and electronic environment of the catalytic center. acs.org The nature of the substituents on the benzoate ring can modulate the coordinating ability of the anion and, consequently, the catalytic activity. Studies on substituted benzoate anions have shown that their interaction with cationic species is influenced by the position and nature of the substituents. nih.gov

The development of chiral catalysts for asymmetric synthesis is a major focus in modern organic chemistry. While direct applications of this compound in chiral catalyst design are not explicitly detailed, the structural motifs present in this molecule are relevant. The aromatic backbone can be functionalized to create a chiral environment around a metal center. The synthesis of new benzoate derivatives with specific stereochemical properties is an active area of research for creating novel catalysts and molecules with potential biological activity. google.com

Applications in Polymer and Material Science Precursors

The reactivity of the allyl group in this compound makes it a potential monomer or precursor for the synthesis of polymers and functional materials. The allyl group can undergo polymerization through various mechanisms, including free radical and transition metal-catalyzed processes. The resulting polymers would incorporate the methoxy-substituted benzoate moiety as a repeating unit, potentially imparting specific properties such as thermal stability, optical properties, or a capacity for further functionalization. While direct polymerization of this specific compound is not widely reported, the principles of polymerizing similar functional monomers are well-established.

Esterification of Polymers with Benzoate Moieties

The modification of polymers by attaching functional molecules to their side chains is a critical strategy for developing new materials with tailored properties. Esterification, the reaction between an alcohol and a carboxylic acid (or its derivative), is a fundamental method for achieving this. Polymers containing hydroxyl (-OH) groups, such as polyvinyl alcohol or poly(2-hydroxyethyl methacrylate), are prime candidates for modification with benzoate compounds.

While direct studies involving this compound are not prominent in the literature, the general principles of polymer esterification using benzoate derivatives are well-established. This process typically involves activating the carboxylic acid or, more commonly, performing a transesterification reaction with a methyl ester. The reaction would theoretically graft the 2-allyl-3-methoxybenzoyl group onto the polymer backbone.

The presence of the allyl group (–CH₂–CH=CH₂) on the benzoate ring is particularly significant. This unsaturated group can serve as a reactive handle for subsequent cross-linking reactions, polymerization, or other post-functionalization steps, such as thiol-ene additions. This dual functionality—grafting via the ester and cross-linking via the allyl group—could allow for the creation of complex, high-performance polymer networks.

Table 1: Potential Reaction Parameters for Polymer Esterification

| Parameter | Description | Rationale |

| Polymer Substrate | Polymer with pendant hydroxyl groups (e.g., Poly(HEMA)) | Provides the site for the esterification or transesterification reaction. |

| Catalyst | Acid or Base catalysts; Tin or Titanium compounds for transesterification | To facilitate the reaction between the polymer's alcohol group and the benzoate ester. |

| Solvent | Aprotic solvents (e.g., DMF, Dioxane) | To dissolve the polymer and reagents, facilitating a homogeneous reaction environment. |

| Temperature | 50-150 °C | To provide sufficient energy to overcome the activation barrier of the reaction. |

| Post-Reaction | Radical Initiator (e.g., AIBN) or UV light | To induce cross-linking or further polymerization via the pendant allyl groups. |

Incorporation into Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an organic or inorganic anion. They are considered "green solvents" and have applications as catalysts and electrolytes. longdom.org The properties of an ionic liquid can be finely tuned by modifying the structure of its cation or anion.

The incorporation of functional groups, such as allyl groups, into the structure of ionic liquids is a known strategy for creating "task-specific" or polymerizable ionic liquids. mdpi.com Research has shown that ionic liquids containing an allyl-functionalized cation, like 1-allyl-3-methylimidazolium, can undergo oligomerization or polymerization through the terminal double bond of the allyl group, sometimes induced by high pressure. acs.orgnih.gov This opens the door to producing poly(ionic liquid)s, which combine the properties of polymers and ionic liquids. acs.org

Theoretically, a derivative of this compound could be integrated into an ionic liquid structure. For instance, the corresponding carboxylate (2-allyl-3-methoxybenzoate anion) could be paired with a suitable organic cation (e.g., imidazolium, pyridinium, or phosphonium). The resulting ionic liquid would possess a polymerizable allyl group on its anionic component, a less common but viable approach to designing functional ILs. Such a material could be used as a monomer for creating novel anionic poly(ionic liquid)s with potential applications in batteries, separation membranes, or catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-allyl-3-methoxybenzoate, and how can purity be optimized?

- Methodology : A stepwise approach involves nucleophilic substitution or esterification. For example, allylation of 3-methoxybenzoic acid derivatives followed by esterification with methanol under acidic catalysis. Purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) ensures high purity, as demonstrated in triazine-based benzoate synthesis . Reagents like DIPEA enhance reaction efficiency in multi-step protocols .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the allyl group (δ ~5.0–6.0 ppm for protons, δ ~115–135 ppm for carbons) and methoxy resonance (δ ~3.8–4.0 ppm) .

- HPLC/MS : Confirm molecular ion ([M+H]⁺) and monitor impurities using reverse-phase C18 columns .

- X-ray crystallography : For solid-state structure determination, SHELX software (e.g., SHELXL for refinement) can resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier orbitals. Basis sets like 6-31G* optimize accuracy for π-conjugated systems. Such methods have achieved <3 kcal/mol error in thermochemical properties for similar benzoates .

Q. What mechanistic insights explain the reactivity of the allyl group in this compound under thermal or catalytic conditions?

- Methodology : Study [3,3]-sigmatropic rearrangements (Cope or Claisen) via deuterium labeling or kinetic isotope effects. For Diels-Alder reactivity, monitor diene formation using in situ FTIR or HPLC. Catalytic systems (e.g., Lewis acids) may accelerate cycloaddition, as seen in related triazine derivatives .

Q. How does this compound interact with biological targets, and what SAR (structure-activity relationship) models apply?

- Methodology : Screen against enzyme targets (e.g., acetylcholinesterase) using fluorescence assays. Compare with analogs lacking the allyl group to isolate its role. Molecular docking (AutoDock Vina) paired with MD simulations can predict binding modes, leveraging crystallographic data from SHELX-refined structures .

Q. What are the decomposition pathways of this compound under UV or oxidative stress?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) using HPLC to track degradation products. LC-MS/MS identifies intermediates (e.g., epoxides from allyl oxidation). Computational TD-DFT predicts UV-induced cleavage sites .

Application-Oriented Questions

Q. Can this compound serve as a precursor for agrochemical intermediates?